
2-Phenylpyrimidine-5-carbonitrile
科学的研究の応用
Anticancer Research
2-Phenylpyrimidine-5-carbonitrile derivatives have been explored as potential anticancer agents. They are designed to mimic ATP and act as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma and breast cancer . The ability to induce apoptosis and arrest the cell cycle makes these derivatives promising candidates for further cancer research.
Pharmaceutical Development
In the pharmaceutical industry, 2-Phenylpyrimidine-5-carbonitrile derivatives are being evaluated for their potential as anti-proliferative agents and VEGFR-2 inhibitors . These compounds have shown significant activity against cancer cells and are being studied for their drug-likeness properties through in silico ADMET studies .
Material Science
This compound is utilized in material science for the synthesis of various derivatives that have applications in creating new materials with potential bioactive properties . The molecular structures of these derivatives are analyzed using techniques like X-ray diffraction, which provides insights into their potential uses in material design.
Chemical Synthesis
2-Phenylpyrimidine-5-carbonitrile serves as a key intermediate in the synthesis of complex chemical structures. It is used to construct new chemical scaffolds that can act on previously identified targets or find new ones, particularly in the context of cancer treatment .
Agriculture
Derivatives of 2-Phenylpyrimidine-5-carbonitrile are found in pesticides and plant growth regulators. Their synthesis and application in agriculture help in controlling pests and enhancing crop yield .
Environmental Applications
While direct applications of 2-Phenylpyrimidine-5-carbonitrile in environmental remediation are not explicitly documented, the compound’s derivatives could potentially be used in the synthesis of materials for environmental applications such as pollutant degradation, bacterial killing, and dynamic environmental monitoring .
Safety and Hazards
特性
IUPAC Name |
2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRGIMFRMFITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554090 | |
| Record name | 2-Phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85386-15-8 | |
| Record name | 2-Phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2-phenylpyrimidine-5-carbonitrile derivatives?
A1: Recent research highlights two main synthetic approaches:
- Multi-step synthesis: One method involves a multi-step process starting from readily available materials like 4-aryl-2-amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-benzopyrans []. This approach offers a route to novel 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles.
- Surfactant-mediated synthesis: A more efficient method employs a surfactant-mediated, one-pot reaction []. This approach utilizes cetyltrimethylammonium bromide as a catalyst in an aqueous solution, eliminating the need for organic solvents and oxidants. This method allows for the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which can be further modified via sulfonylation to yield 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.
Q2: How is the structure of synthesized 2-phenylpyrimidine-5-carbonitrile derivatives confirmed?
A2: Researchers employ a combination of spectroscopic techniques for structural confirmation:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of specific functional groups and their arrangement [].
- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further validating its identity [].
- Elemental Analysis: Analyzing the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized product provides additional confirmation of its structure and purity [].
Q3: What insights do computational chemistry studies provide about 2-phenylpyrimidine-5-carbonitrile derivatives?
A: Computational studies, employing methods like AM1, PM3, and ab initio HF/6-31G*, reveal a preference for a non-planar geometry in these molecules []. The three-ring system (pyrimidine core and two substituent phenyl rings) deviates from planarity, which may have implications for their interactions with biological targets and physicochemical properties.
Q4: Have any applications for 2-phenylpyrimidine-5-carbonitrile derivatives been explored?
A: While the provided research primarily focuses on synthetic methodologies and structural characterization, the presence of reactive functional groups, such as the amino group in 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, allows for further derivatization []. This opens possibilities for exploring their potential in various applications, including medicinal chemistry, materials science, and catalysis.
Q5: What can be learned from the gas-phase pyrolysis of compounds containing the 2-phenylpyrimidine-5-carbonitrile moiety?
A: Studies on the gas-phase pyrolysis of compounds like 6-(ethylthio)-4-(2′-dimethylaminoethenyl)-2-phenylpyrimidine-5-carbonitrile [] provide insights into their thermal stability and decomposition pathways. Kinetic data, alongside analysis of the pyrolysis products, help elucidate the mechanisms involved. This information is valuable for understanding the behavior of these compounds under high-temperature conditions and for designing potential synthetic applications involving thermal processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
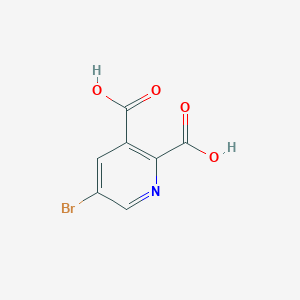
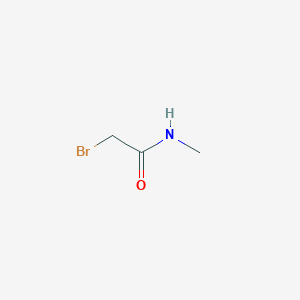
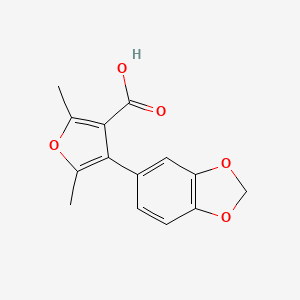
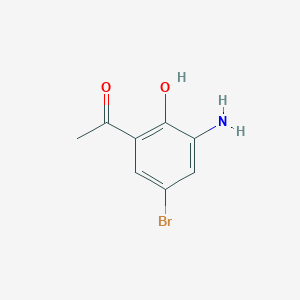
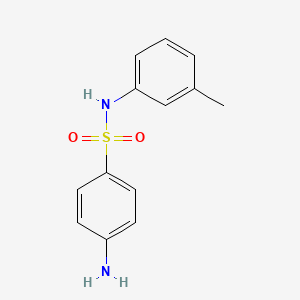



![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)



